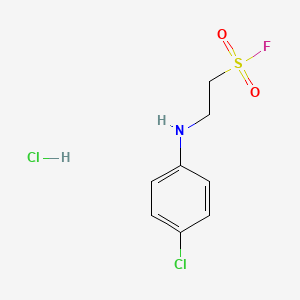
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride is a chemical compound known for its significant role as a serine protease inhibitor. This compound is widely used in biochemical research due to its ability to inhibit a broad range of proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . Its molecular formula is C8H10ClFNO2S·HCl, and it is often utilized in studies involving protein purification and enzyme activity regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride typically involves the reaction of 4-chloroaniline with ethanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is often subjected to rigorous quality control measures to meet the standards required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction is fundamental in its synthesis and involves the replacement of a leaving group by a nucleophile.
Common Reagents and Conditions
Bases: Triethylamine is commonly used in nucleophilic substitution reactions.
Acids: Hydrochloric acid is often used to facilitate hydrolysis reactions.
Major Products Formed
Sulfonic acids: Formed during hydrolysis reactions.
Amines: Resulting from the breakdown of the compound under specific conditions.
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Biochemistry: Used as a serine protease inhibitor to study enzyme kinetics and protein interactions.
Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in enzyme formulations.
Wirkmechanismus
The compound exerts its effects by irreversibly binding to the active site of serine proteases. This binding inhibits the enzyme’s activity by preventing substrate access to the catalytic site. The molecular target of this compound is the serine residue in the active site of the protease, which forms a covalent bond with the sulfonyl fluoride group . This interaction disrupts the enzyme’s normal function and effectively inhibits its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethylsulfonyl fluoride (PMSF): Another serine protease inhibitor with similar inhibitory properties but higher toxicity.
Diisopropyl fluorophosphate (DFP): A potent serine protease inhibitor with a broader range of activity but also higher toxicity.
Uniqueness
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride is unique due to its lower toxicity and higher water solubility compared to PMSF and DFP. These properties make it a safer and more effective choice for use in biochemical and medical research .
Eigenschaften
IUPAC Name |
2-(4-chloroanilino)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO2S.ClH/c9-7-1-3-8(4-2-7)11-5-6-14(10,12)13;/h1-4,11H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQAFCXXXSKOTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCS(=O)(=O)F)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













